molecular formula C16H18ClNO3 B4934789 2-Methoxy-4-(5-morpholin-4-ylpenta-1,3-diynyl)phenol;hydrochloride

2-Methoxy-4-(5-morpholin-4-ylpenta-1,3-diynyl)phenol;hydrochloride

Cat. No.: B4934789
M. Wt: 307.77 g/mol
InChI Key: CCLXSOHHWSOSAR-UHFFFAOYSA-N
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Description

2-Methoxy-4-(5-morpholin-4-ylpenta-1,3-diynyl)phenol;hydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a methoxy group, a morpholine ring, and a penta-1,3-diynyl chain attached to a phenol moiety, with a hydrochloride salt form enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(5-morpholin-4-ylpenta-1,3-diynyl)phenol;hydrochloride typically involves multi-step organic reactions. The initial step often includes the formation of the penta-1,3-diynyl chain through a coupling reaction, followed by the introduction of the morpholine ring via nucleophilic substitution. The methoxy group is usually introduced through methylation of the phenol group. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(5-morpholin-4-ylpenta-1,3-diynyl)phenol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The penta-1,3-diynyl chain can be reduced to form alkenes or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alkenes, alkanes, and other reduced derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-4-(5-morpholin-4-ylpenta-1,3-diynyl)phenol;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(5-morpholin-4-ylpenta-1,3-diynyl)phenol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit or activate specific signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-(5-piperidin-4-ylpenta-1,3-diynyl)phenol
  • 2-Methoxy-4-(5-pyrrolidin-4-ylpenta-1,3-diynyl)phenol
  • 2-Methoxy-4-(5-azepan-4-ylpenta-1,3-diynyl)phenol

Uniqueness

Compared to similar compounds, 2-Methoxy-4-(5-morpholin-4-ylpenta-1,3-diynyl)phenol;hydrochloride stands out due to the presence of the morpholine ring, which can impart unique chemical and biological properties. This structural feature may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-methoxy-4-(5-morpholin-4-ylpenta-1,3-diynyl)phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3.ClH/c1-19-16-13-14(6-7-15(16)18)5-3-2-4-8-17-9-11-20-12-10-17;/h6-7,13,18H,8-12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLXSOHHWSOSAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#CC#CCN2CCOCC2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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